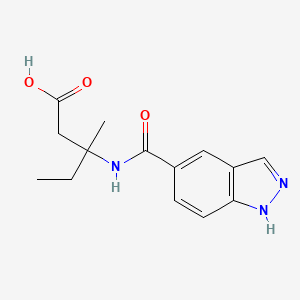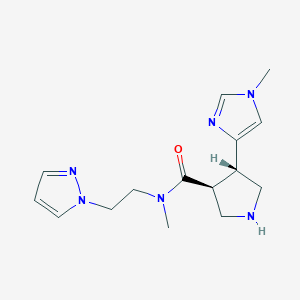
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid is a compound that belongs to the indazole family, which is known for its significant pharmacological and biological properties. Indazole derivatives have been widely studied for their potential therapeutic effects, including anticancer, antibacterial, anti-inflammatory, and neuroprotective activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid typically involves the amide cross-coupling of indazole carboxylic acids with various aromatic amines. A general procedure includes dissolving 1-butyl-1H-indazole-3-carboxylic acid in dimethylformamide (DMF), followed by the addition of HATU (2 equivalents) and DIPEA (3 equivalents). Commercial amines are then added to the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism of action of 3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. Additionally, it may modulate signaling pathways involved in inflammation and neuroprotection .
類似化合物との比較
Similar Compounds
- 1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid
- 1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid
- 1H-indazole-5-carbonyl chloride
Uniqueness
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid is unique due to its specific structure, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit higher potency and selectivity in inhibiting certain enzymes and pathways, making it a valuable candidate for drug development and therapeutic applications.
特性
IUPAC Name |
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-14(2,7-12(18)19)16-13(20)9-4-5-11-10(6-9)8-15-17-11/h4-6,8H,3,7H2,1-2H3,(H,15,17)(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVMVKXXMIOGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)O)NC(=O)C1=CC2=C(C=C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(methoxymethyl)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7360027.png)
![1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7360033.png)
![tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate](/img/structure/B7360035.png)
![6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride](/img/structure/B7360045.png)
![4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane](/img/structure/B7360047.png)
![4-[(3S,4S)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carbonyl]-1-(1-methylpyrazol-4-yl)piperazin-2-one](/img/structure/B7360054.png)

![[(3S,4S)-4-(1-methylimidazol-4-yl)pyrrolidin-3-yl]-spiro[2H-indole-3,1'-cyclobutane]-1-ylmethanone](/img/structure/B7360068.png)
![tert-butyl 4-[(4-ethoxycarbonyl-2-methylpyrazol-3-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]azepane-1-carboxylate](/img/structure/B7360076.png)
![tert-butyl (3S)-3-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methoxycarbonylthiophen-2-yl)methyl]amino]piperidine-1-carboxylate](/img/structure/B7360082.png)
![5-[3-(3-hydroxy-3-phenylazetidin-1-yl)-3-oxopropyl]-1H-pyridin-2-one](/img/structure/B7360106.png)
![N-[(5-oxopyrrolidin-3-yl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B7360108.png)
![N-[[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7360129.png)
![2-Cyclopropyl-1-[4-(hydroxymethyl)-5-methylfuran-2-carbonyl]piperidin-4-one](/img/structure/B7360134.png)
